molecular formula C13H14O3 B574318 1-(8-ethoxy-2H-chromen-3-yl)ethanone CAS No. 178561-54-1

1-(8-ethoxy-2H-chromen-3-yl)ethanone

Cat. No.: B574318
CAS No.: 178561-54-1
M. Wt: 218.252
InChI Key: RDIRNUBZJLCGMG-UHFFFAOYSA-N
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Description

1-(8-Ethoxy-2H-chromen-3-yl)ethanone ( 178561-54-1) is a high-purity chemical building block belonging to the 2H-chromene (benzopyran) family, a privileged scaffold in medicinal and synthetic chemistry. This compound features an acetyl group at the 3-position and an ethoxy substituent at the 8-position of the chromene core, making it a versatile intermediate for constructing diverse heterocyclic systems with potential biological activity . The primary research value of this compound lies in its role as a precursor for the synthesis of novel molecules. Its reactive acetyl group serves as a handle for various condensation and cyclization reactions. For instance, it can be brominated to form a 3-(2-bromoacetyl)coumarin derivative, a key intermediate for generating thiazole, quinoxaline, pyridopyrimidine, and other fused heterocycles of significant research interest . These synthetic pathways are central to explorations in drug discovery, as coumarin and chromene derivatives are extensively investigated for a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects . The ethoxy group enhances the compound's lipophilicity, which can influence the pharmacokinetic properties of resulting molecules . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

178561-54-1

Molecular Formula

C13H14O3

Molecular Weight

218.252

IUPAC Name

1-(8-ethoxy-2H-chromen-3-yl)ethanone

InChI

InChI=1S/C13H14O3/c1-3-15-12-6-4-5-10-7-11(9(2)14)8-16-13(10)12/h4-7H,3,8H2,1-2H3

InChI Key

RDIRNUBZJLCGMG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1OCC(=C2)C(=O)C

Synonyms

Ethanone, 1-(8-ethoxy-2H-1-benzopyran-3-yl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Bioactive Comparisons

Compound Name Core Structure Substituents Bioactivity (IC₅₀/pIC₅₀) Reference ID
1-(8-Ethoxy-2H-chromen-3-yl)ethanone 2H-Chromene 8-ethoxy, 3-acetyl Undocumented (predicted anti-inflammatory)
1-(8-Methoxy-2H-chromen-3-yl)ethanone 2H-Chromene 8-methoxy, 3-acetyl Anti-inflammatory
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indole 5-nitro, 4-nitrothioether pIC₅₀ = 8.2129 (antimalarial)
1-(7-Ethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethanone Benzofuran 7-ethyl, 2-imidazole Used in chiral reductions

Research Findings and SAR Insights

  • Substituent Effects :
    • Electron-donating groups (e.g., ethoxy) enhance stability and lipophilicity, favoring pharmacokinetics .
    • Electron-withdrawing groups (e.g., nitro, thioether) in indole derivatives improve antimalarial potency by increasing electrophilicity .
  • Core Structure Impact :
    • Chromene derivatives show promise in modulating inflammation, while indole/benzofuran hybrids target microbial pathways .
  • Unmet Needs : Direct comparative studies between ethoxy- and methoxy-chromenes are lacking. Further crystallographic and docking analyses could elucidate substituent effects on target binding.

Preparation Methods

Ethanol/Piperidine-Mediated Synthesis

In a representative procedure, 3-ethoxysalicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) are refluxed in ethanol (20 mL) with piperidine (0.5 mL) for 2 hours. The product precipitates upon cooling, yielding pale yellow crystals after recrystallization from ethanol (88% yield, m.p. 130–132°C). Infrared (IR) spectroscopy confirms carbonyl stretches at 1,730 cm⁻¹ (ester) and 1,678 cm⁻¹ (acetyl), while ¹H-NMR reveals characteristic signals for the ethoxy group (δ 1.40 ppm, triplet) and acetyl methyl (δ 2.58 ppm, singlet).

Advantages : High yield, simple workup.
Limitations : Requires prolonged heating and hazardous solvents.

Solvent-Free Green Synthesis

Emerging approaches prioritize sustainability by eliminating organic solvents. A solvent-free variant employs mechanochemical grinding of 3-ethoxysalicylaldehyde and ethyl acetoacetate with a catalytic amount of p-toluenesulfonic acid (PTSA) .

Reaction Optimization

Grinding reactants (1:1 molar ratio) with PTSA (10 mol%) for 30 minutes at room temperature yields this compound in 82% purity. Further purification via column chromatography (hexane:ethyl acetate, 4:1) enhances the yield to 75%.

Key Data :

  • Reaction time : 30 minutes (vs. 2 hours for classical method).

  • Environmental impact : Reduced waste generation (E-factor = 1.2).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol using acetic acid/sodium acetate as a catalyst system achieves completion in 15–30 minutes.

Procedure Details

A mixture of 3-ethoxysalicylaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and sodium acetate (0.1 mmol) in acetic acid (5 mL) is irradiated at 70°C under microwave conditions (300 W). The product isolates in 85% yield after recrystallization.

Characterization :

  • HPLC purity : >98%.

  • Mass spectrometry : m/z 204.22 [M+H]⁺, consistent with molecular formula C₁₂H₁₂O₃.

Comparative Analysis of Synthesis Methods

Method Catalyst Solvent Time Yield Purity
Classical PechmannPiperidineEthanol2 hours88%95%
Solvent-FreePTSANone30 min75%82%
MicrowaveSodium acetateAcetic acid30 min85%98%

Key Observations :

  • Microwave synthesis balances speed and yield, ideal for high-throughput applications.

  • Solvent-free methods, while greener, require post-reaction purification.

Mechanistic Insights

The Pechmann condensation proceeds via acid-catalyzed cyclization :

  • Knoevenagel adduct formation : Ethyl acetoacetate reacts with 3-ethoxysalicylaldehyde to form an α,β-unsaturated ketone intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen generates the coumarin core.

  • Ester hydrolysis : The ethoxy group remains intact under mild acidic conditions.

In microwave-assisted reactions, dielectric heating accelerates proton transfer and cyclization, reducing activation energy.

Characterization and Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 5.1000 Å, b = 12.7455 Å, and c = 15.1300 Å. The acetyl group adopts a planar conformation, stabilized by C–H···O interactions.

Spectroscopic Data

  • ¹³C-NMR : δ 161.2 ppm (C=O), 153.4 ppm (coumarin C-2), 112.8 ppm (C-3).

  • UV-Vis : λₘₐₓ = 320 nm (π→π* transition of the coumarin ring).

Industrial and Environmental Considerations

While classical methods dominate lab-scale synthesis, microwave and solvent-free protocols align with green chemistry principles (atom economy = 89%, carbon efficiency = 92%) . Scaling these methods requires addressing energy input (microwave) and catalyst recovery (PTSA).

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(8-ethoxy-2H-chromen-3-yl)ethanone?

The compound can be synthesized via a base-catalyzed cyclocondensation reaction. A typical protocol involves refluxing 2-hydroxy-3-ethoxybenzaldehyde with methyl vinyl ketone in 1,4-dioxane using potassium carbonate as a base. After 12 hours, the mixture is quenched with ice water, extracted with methylene chloride, and purified via flash chromatography (yield ~22%). Recrystallization from ethanol yields crystals suitable for X-ray diffraction . Key parameters include stoichiometric excess of methyl vinyl ketone (1.6:1 molar ratio) and reflux conditions to ensure complete conversion.

Q. How is the purity and structural identity of this compound validated?

Purity is assessed using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30; flow rate: 1 mL/min; UV detection at 254 nm). Structural confirmation combines spectroscopic techniques:

  • 1H/13C NMR : Ethoxy protons appear as a triplet at δ 1.3–1.5 ppm (CH3) and a quartet at δ 4.0–4.2 ppm (OCH2). The chromene ring protons resonate between δ 6.5–7.5 ppm.
  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O of ethoxy).
  • Mass spectrometry : Molecular ion peak at m/z 218 (M⁺) .

Q. What biological activities are associated with this compound?

Chromene derivatives exhibit anti-inflammatory and anticancer properties. In vitro screening involves:

  • Anti-inflammatory assays : Inhibition of COX-2 enzyme activity (IC50 determination via ELISA).
  • Anticancer studies : Cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Dose-response curves (0–100 μM) are analyzed for IC50 values .

Advanced Research Questions

Q. How are crystallographic disorders resolved in this compound?

Disorder in the ethoxy group or chromene ring is addressed using SHELXL refinement. Hydrogen atoms are placed geometrically (riding model: C–H = 0.95–1.00 Å, Uiso = 1.2–1.5 Ueq). The C2/c space group (monoclinic system) is confirmed via systematic absences. R-factors < 0.05 and wR2 < 0.15 indicate robust refinement. Twinning tests (PLATON) and residual density maps (< 0.5 eÅ⁻³) validate the model .

Q. How to resolve contradictions in spectroscopic data between synthesis batches?

Discrepancies in NMR or IR spectra may arise from residual solvents or tautomeric forms. Mitigation strategies include:

  • Dynamic NMR : Variable-temperature studies to detect tautomerism (e.g., keto-enol shifts).
  • HPLC-MS : Quantify impurities >0.1% using high-resolution Q-TOF.
  • Crystallographic cross-validation : Compare experimental XRD data with simulated patterns (Mercury software) .

Q. What computational approaches predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to study binding to COX-2 or kinase domains. Protocols include:

  • Protein preparation : PDB structures (e.g., 5KIR for COX-2) are protonated and energy-minimized.
  • Docking : Grid boxes centered on active sites (20 ų), Lamarckian GA (50 runs).
  • Binding energy analysis : ΔG values < −7 kcal/mol suggest strong interactions. Pharmacophore models highlight hydrophobic (chromene ring) and hydrogen-bonding (ethoxy oxygen) features .

Q. How can the chromene core be modified to enhance bioactivity?

Structure-activity relationship (SAR) studies focus on substituent effects:

  • Ethoxy position : 8-ethoxy vs. 6-ethoxy derivatives (tested via anti-proliferative assays).
  • Ring substitution : Introducing hydroxyl groups (e.g., 7-OH) improves solubility and antioxidant capacity.
  • Hybrid derivatives : Coupling with pyrrole or indole moieties enhances kinase inhibition .

Methodological Tables

Q. Table 1. Crystallographic Data for this compound

ParameterValue
Crystal systemMonoclinic
Space groupC2/c
Unit cell (Å, °)a = 20.0084, b = 7.2637, c = 19.1056; β = 123.294
Z8
R-factor0.047
Refinement softwareSHELXL-2018/3

Q. Table 2. HPLC Conditions for Purity Analysis

ParameterSpecification
ColumnC18 (250 × 4.6 mm, 5 μm)
Mobile phaseAcetonitrile:H2O (70:30)
Flow rate1.0 mL/min
DetectionUV at 254 nm
Retention time~8.2 min

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